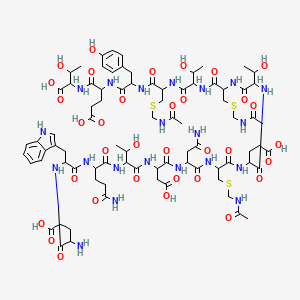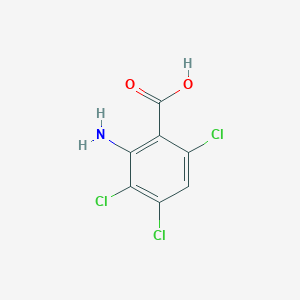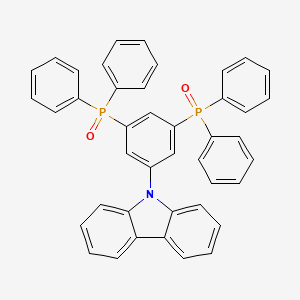![molecular formula C11H15NSSi B14781949 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dimethylamine derivative with a sulfur-containing reagent, followed by cyclization to form the azasiline ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the nitrogen-containing ring.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]thiazole: Similar structure but with a different heterocyclic ring.
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]oxazole: Contains an oxygen atom instead of sulfur.
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]imidazole: Contains an additional nitrogen atom in the ring.
Uniqueness
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline is unique due to its specific combination of sulfur and nitrogen atoms within the azasiline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C11H15NSSi |
|---|---|
Molekulargewicht |
221.40 g/mol |
IUPAC-Name |
1,1-dimethyl-4-methylsulfanyl-2H-3,1-benzazasiline |
InChI |
InChI=1S/C11H15NSSi/c1-13-11-9-6-4-5-7-10(9)14(2,3)8-12-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
WRLQYUILYBFJCL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CN=C(C2=CC=CC=C21)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)

![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)


![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)




![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
